molecular formula C9H8F2N2OS B11876986 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11876986
M. Wt: 230.24 g/mol
InChI Key: KEGSJHZSEBVUQA-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is a compound that features a difluoromethyl group and a mercapto group attached to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a metal-free environment and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the difluoromethylation process.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction: The quinazolinone core can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Substituted quinazolinones.

    Reduction: Reduced quinazolinone derivatives.

Scientific Research Applications

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The mercapto group can form covalent bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of both a difluoromethyl group and a mercapto group on the quinazolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F2N2OS

Molecular Weight

230.24 g/mol

IUPAC Name

7-(difluoromethyl)-2-sulfanylidene-1,6,7,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C9H8F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,8H,1-2H2,(H,12,13,15)

InChI Key

KEGSJHZSEBVUQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=S)N=C2)C(F)F

Origin of Product

United States

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